molecular formula C15H20FNO4 B7904973 (R)-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid

(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid

Cat. No.: B7904973
M. Wt: 297.32 g/mol
InChI Key: YOAWHKCOPVHJPC-UHFFFAOYSA-N
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Description

®-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorophenyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-(3-fluoro-phenyl)-2-propionic acid and tert-butoxycarbonyl chloride.

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Propionic Acid Derivative: The protected amine is then coupled with ®-3-(3-fluoro-phenyl)-2-propionic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition due to its structural similarity to natural substrates.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid would depend on its specific application. In enzyme inhibition, for example, it may act by binding to the active site of the enzyme, thereby preventing the natural substrate from binding and undergoing catalysis.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-Fluoro-phenyl)-2-propionic acid: Similar structure but lacks the Boc-protected amine group.

    ®-2-(Aminomethyl)-3-(3-fluoro-phenyl)-propionic acid: Similar structure but without the Boc protection.

Uniqueness

The presence of the Boc-protected amine group in ®-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid provides additional stability and allows for selective deprotection under mild conditions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAWHKCOPVHJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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